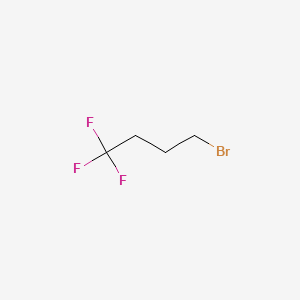

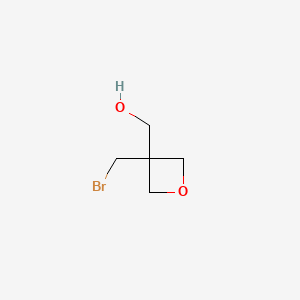

(3-(Bromomethyl)oxetan-3-yl)methanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, has been reported starting from methanol derivatives in several steps with varying yields (Akbaba et al., 2010). Similarly, (1,3-Butadien-2-yl)methanols have been efficiently synthesized from aldehydes, highlighting the versatility of methanol derivatives in chemical synthesis (Durán-Galván & Connell, 2010).

Molecular Structure Analysis

The molecular structure of (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, synthesized from methanol derivatives, was characterized by various techniques, indicating the non-planar nature of the 1,3-dioxane ring and the presence of a one-dimensional chain structure due to hydrogen bonding (Yuan et al., 2017).

Chemical Reactions and Properties

Methanol serves as a fundamental raw material in various chemical reactions, exhibiting properties like high polarity and flammability, which necessitate strict safety guidelines (Offermanns et al., 2014). The reactivity of methanol derivatives with oxonium ylides underlines methanol's role in synthesizing complex organic frameworks (Ma et al., 2018).

Physical Properties Analysis

Methanol is characterized by its colorless, polar liquid state, capable of mixing with water and most organic solvents. Its physical properties, such as the flash point and ignition temperature, are crucial for handling and application in chemical processes (Offermanns et al., 2014).

Chemical Properties Analysis

The chemical properties of methanol, including its role as a solvent for inorganic salts and its involvement in the synthesis of complex molecules, highlight its significance in chemical research and industry (Offermanns et al., 2014). Additionally, methanol's reactivity with oxonium ylides showcases its utility in constructing valuable chemical structures (Ma et al., 2018).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Functionalized Compounds : A study demonstrated the use of similar bromomethyl compounds in the synthesis of furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequences, highlighting their role in creating complex organic structures (Sobenina et al., 2011).

Formation of Trimeric o-Quinone Methides : Research on trimerisation of certain bromomethyl compounds, related to (3-(Bromomethyl)oxetan-3-yl)methanol, revealed the potential for creating complex molecular structures, useful in organic synthesis (Bavoux et al., 1989).

Creation of Bicyclic Oxetanes : A study outlined the transformation of bromo compounds into functionalized bicyclic oxetanes, showcasing the relevance of such compounds in synthesizing nucleophilic bicyclic structures (Paquette & Thompson, 1993).

Application in Sensing Technologies

Methanol Detection : Methanol, which can be synthesized from compounds like this compound, is crucial for developing sensitive gas sensing technologies, as shown in a study on Y2O3 multishelled hollow structures for methanol detection (Zheng et al., 2019).

Magnetic and Catalytic Properties : Research on coordination polymers constructed from similar bromomethyl compounds indicated diverse applications, including in magnetic properties and catalysis (Liu, Zhang, & Zhu, 2009).

Use in Organic Chemistry and Drug Discovery

Synthesis of Pharmaceutical Compounds : The compound's analogs have been used in synthesizing structurally diverse propanesulfinamide derivatives, emphasizing their role in the field of drug discovery (Ugale & Gholap, 2017).

Facile Incorporation in Polymers and Drugs : A study on the synthesis of C(3)-alkoxyamine oxetane 3 highlighted the potential of similar bromomethyl compounds in drug discovery and polymer synthesis (Bellinghiere et al., 2015).

Environmental and Agricultural Applications

Environmental Monitoring : Methanol, which can be derived from compounds like this compound, plays a significant role in atmospheric chemistry and environmental monitoring, as indicated by a study on methanol production in the atmosphere (Khan et al., 2014).

Agricultural Research : In a study on the effects of methanol on crop growth, it was found that methanol, potentially derived from related compounds, did not significantly enhance growth in C3 crops, highlighting its limited role in agricultural applications (Rajala et al., 1998).

Mécanisme D'action

Target of Action

(3-(Bromomethyl)oxetan-3-yl)methanol is a unique organic compound with a distinctive cyclic structure It is known to be an important intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reactions it is involved in.

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reactions it participates in. Its unique cyclic structure confers special reactivity, allowing it to engage in various organic chemistry reactions . .

Pharmacokinetics

It is known that the compound has a molecular weight of 18103 , which may influence its bioavailability and pharmacokinetic properties.

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that certain environmental conditions are necessary for its stability.

Safety and Hazards

Safety data sheets indicate that precautions should be taken to avoid inhalation of vapour or mist of “(3-(Bromomethyl)oxetan-3-yl)methanol”. It should be kept away from sources of ignition and measures should be taken to prevent the build-up of electro-static charge .

Relevant Papers

There are several peer-reviewed papers and technical documents related to “this compound” available for further reading . These documents can provide more detailed information on the properties and applications of this compound.

Analyse Biochimique

Biochemical Properties

(3-(Bromomethyl)oxetan-3-yl)methanol plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or substrate . The bromomethyl group in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate signaling pathways by interacting with key signaling proteins, leading to altered cellular responses. In terms of gene expression, this compound can affect transcription factors and other regulatory proteins, resulting in changes in the expression of specific genes. Additionally, the compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and proteins, forming covalent or non-covalent interactions . These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . Furthermore, this compound can affect cellular signaling pathways by modulating the activity of signaling proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can act as a substrate for certain metabolic enzymes, leading to its conversion into other metabolites. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes . These interactions can result in changes in metabolite levels and overall metabolic activity within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within cells . Additionally, this compound can bind to intracellular proteins, influencing its distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments or organelles through targeting signals, affecting its activity and function . Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the localization and stability of this compound within cells .

Propriétés

IUPAC Name |

[3-(bromomethyl)oxetan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESXZSLSTRITGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945295 | |

| Record name | 3-(Bromomethyl)-3-oxetanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22633-44-9 | |

| Record name | 3-(Bromomethyl)-3-oxetanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(bromomethyl)oxetan-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

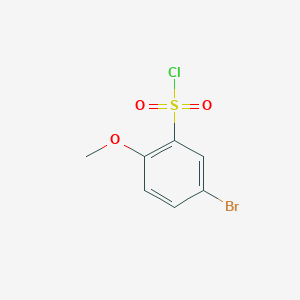

![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)